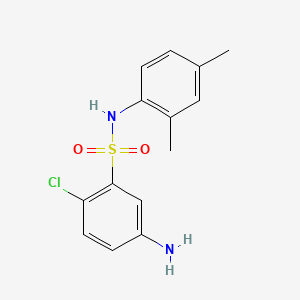

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 43.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-9-3-6-13(10(2)7-9)17-20(18,19)14-8-11(16)4-5-12(14)15/h3-8,17H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWYLSRVTBKKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072297 | |

| Record name | Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836034 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71215-81-1 | |

| Record name | 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71215-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071215811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4UR7G2SPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

For distribution to: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide. This compound holds significance as a key intermediate in the synthesis of various dyes and potentially in the development of novel pharmaceutical agents. This document outlines the strategic synthesis, including the preparation of the crucial intermediate 2-chloro-5-nitrobenzenesulfonyl chloride, its subsequent coupling with 2,4-dimethylaniline, and the final reduction to the target amine. Detailed experimental protocols, mechanistic insights, and characterization data are provided to ensure reproducibility and a thorough understanding of the chemical transformations involved.

Introduction and Strategic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy is a convergent approach, beginning with the preparation of a key electrophilic intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, followed by its reaction with a nucleophilic amine and a final reduction step.

The synthesis can be conceptually divided into three main stages:

-

Stage 1: Synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride. This activated sulfonyl chloride is the cornerstone of the synthesis, providing the benzenesulfonyl backbone with the required chloro and nitro substituents.

-

Stage 2: Sulfonamide Bond Formation. This stage involves the nucleophilic attack of 2,4-dimethylaniline on the sulfonyl chloride to form the stable sulfonamide linkage, yielding the nitro-intermediate, 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide.

-

Stage 3: Reduction of the Nitro Group. The final step is the chemoselective reduction of the aromatic nitro group to the corresponding primary amine, affording the target molecule.

This guide will provide detailed protocols for each of these stages, along with discussions on the underlying chemical principles and practical considerations for laboratory execution.

Synthesis Pathway

The overall synthetic pathway is depicted in the following scheme:

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride

The synthesis of the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, is achieved through the sulfonation of p-nitrochlorobenzene followed by chlorination.

Reaction:

p-Nitrochlorobenzene + SO₃/H₂SO₄ → 2-Chloro-5-nitrobenzenesulfonic acid 2-Chloro-5-nitrobenzenesulfonic acid + SOCl₂ → 2-Chloro-5-nitrobenzenesulfonyl chloride

Protocol:

-

Sulfonation: In a fume hood, to a stirred solution of fuming sulfuric acid (oleum, 25% SO₃), p-nitrochlorobenzene is added portion-wise, maintaining the temperature below 50 °C. After the addition is complete, the mixture is heated to 100-110 °C and stirred until the reaction is complete (monitored by TLC or HPLC)[1].

-

Chlorination: The reaction mixture is cooled to room temperature, and thionyl chloride is added dropwise, keeping the temperature between 45-50 °C. The mixture is then heated to 100 °C and stirred for several hours[1].

-

Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-chloro-5-nitrobenzenesulfonyl chloride as a solid[1].

Causality of Experimental Choices:

-

Fuming Sulfuric Acid: The use of oleum as the sulfonating agent is crucial as it provides a high concentration of the electrophile, SO₃, necessary for the sulfonation of the deactivated aromatic ring of p-nitrochlorobenzene.

-

Thionyl Chloride: Thionyl chloride is an effective and common reagent for converting sulfonic acids to their corresponding sulfonyl chlorides.

-

Ice Quench: Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product, which has low solubility in the acidic aqueous medium.

Stage 2: Synthesis of 2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide

This step involves the formation of the sulfonamide bond through the reaction of the sulfonyl chloride with 2,4-dimethylaniline.

Reaction:

2-Chloro-5-nitrobenzenesulfonyl chloride + 2,4-Dimethylaniline → 2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline in a suitable solvent such as acetone or pyridine.

-

Addition of Sulfonyl Chloride: To the stirred solution, add 2-chloro-5-nitrobenzenesulfonyl chloride portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Completion: The reaction mixture is then heated to reflux and stirred for several hours until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: After cooling, the reaction mixture is poured into a beaker of cold water, and the pH is adjusted to acidic with dilute HCl. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or another suitable solvent to afford 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide.

Causality of Experimental Choices:

-

Solvent: Acetone or pyridine can be used as the solvent. Pyridine can also act as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reflux: Heating the reaction mixture increases the reaction rate and helps to ensure complete conversion.

-

Acidic Work-up: The addition of acid during work-up helps to remove any unreacted 2,4-dimethylaniline by converting it to its water-soluble salt.

Stage 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, with sodium sulfide reduction being a common and effective choice.

Reaction:

2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide + Na₂S → this compound

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 2-chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide in a mixture of ethanol and water.

-

Addition of Reducing Agent: To the stirred suspension, add a solution of sodium sulfide nonahydrate in water dropwise. The reaction is exothermic and the color of the mixture will change.

-

Reaction Completion: The mixture is heated to reflux for several hours until the reduction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to neutral. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent to yield the final product, this compound.

Causality of Experimental Choices:

-

Sodium Sulfide: Sodium sulfide is a cost-effective and selective reducing agent for the conversion of aromatic nitro groups to amines, especially in the presence of other reducible functional groups.

-

Ethanol/Water Solvent System: This solvent mixture provides good solubility for both the starting material and the reducing agent, facilitating the reaction.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| 2-Chloro-5-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | 256.06 | Yellowish solid |

| 2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide | C₁₄H₁₃ClN₂O₄S | 340.78 | Pale yellow solid |

| This compound | C₁₄H₁₅ClN₂O₂S | 310.80 | Off-white solid |

Note: The following spectral data are representative of the expected values for the target compound and its intermediate, based on analysis of structurally similar compounds. Actual experimental data should be acquired for verification.

Expected Spectroscopic Data:

-

2-Chloro-5-nitro-N-(2,4-dimethylphenyl)benzenesulphonamide:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.5-7.5 (m, 3H, Ar-H), 7.1-6.9 (m, 3H, Ar-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 145.0, 140.0, 138.0, 135.0, 132.0, 130.0, 128.0, 125.0, 122.0, 21.0, 18.0.

-

-

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.3-6.5 (m, 6H, Ar-H), 4.0 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 147.0, 140.0, 138.0, 135.0, 132.0, 130.0, 128.0, 120.0, 118.0, 115.0, 21.0, 18.0.

-

IR (KBr, cm⁻¹): 3450-3300 (N-H stretch, amine), 1620 (N-H bend), 1330 (S=O stretch, asym), 1160 (S=O stretch, sym).

-

Mass Spectrometry (EI): m/z 310 (M⁺).

-

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

p-Nitrochlorobenzene: Toxic and an irritant. Avoid inhalation and contact with skin.

-

Fuming Sulfuric Acid (Oleum): Highly corrosive and reacts violently with water. Handle with extreme care.

-

Thionyl Chloride: Corrosive and lachrymatory. Reacts with water to release toxic gases.

-

2,4-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium Sulfide: Corrosive and releases toxic hydrogen sulfide gas upon contact with acids.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for further applications in dye chemistry and drug discovery. The provided mechanistic insights and expected characterization data serve to enhance the understanding and successful execution of this synthesis.

References

- Google Patents. (n.d.). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

- Google Patents. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.

- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

-

ResearchGate. (2016). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

-

Organic Preparations and Procedures International. (2004). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

PubChem. (n.d.). 2-amino-5-chloro-N-propylbenzenesulfonamide. Retrieved from [Link]

-

Applichem. (n.d.). 5-Amino-2-chloro-n,n-dimethyl-benzenesulfonamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the very language the molecule speaks, dictating its behavior from the laboratory bench to its ultimate biological target. This guide is dedicated to a comprehensive exploration of one such molecule: 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide.

Benzenesulphonamides, as a class, have a rich history in therapeutics, most notably as antimicrobial agents. However, their structural versatility has led to their exploration in a multitude of other therapeutic areas, including as anti-inflammatory and cardiovascular agents. The specific substitutions on the benzenesulphonamide scaffold of the topic compound—an amino group, a chlorine atom, and a dimethylphenyl moiety—confer a unique set of properties that warrant detailed investigation.

This document is structured to provide not just a compilation of data, but a cohesive narrative that intertwines theoretical predictions with the practicalities of experimental determination. We will delve into the core physicochemical parameters, offering not only their predicted values but also detailed, field-proven protocols for their empirical validation. The causality behind experimental choices is emphasized, providing a robust framework for researchers to not only understand but also replicate and expand upon this work. By presenting a self-validating system of protocols and grounding our claims in authoritative sources, we aim to provide a trustworthy and indispensable resource for the scientific community.

Molecular Identity and Structural Features

This compound is a substituted aromatic sulphonamide. A clear understanding of its structure is the foundation for interpreting its physicochemical behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 71215-81-1[1] |

| Molecular Formula | C₁₄H₁₅ClN₂O₂S[2] |

| Molecular Weight | 310.8 g/mol [2] |

| IUPAC Name | 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide[2] |

| Synonyms | 1-Amino-4-chlorobenzene-3-sulphonic acid-2',4'-dimethyl phenyl amide, ACDMA[1] |

Core Physicochemical Properties: Predicted and Experimental

A quantitative understanding of the physicochemical properties is paramount for predicting a molecule's behavior in various environments, including biological systems. The following table summarizes the key predicted properties of this compound. It is important to note that these are computational predictions and experimental verification is crucial for definitive characterization.

| Property | Predicted Value | Implication in Drug Development |

| Melting Point | Not available (experimental determination required) | Purity assessment, solid-state stability |

| Boiling Point | 497.5 °C at 760 mmHg[2] | Thermal stability, purification methods |

| Density | 1.379 g/cm³[2] | Formulation development, powder flow |

| Water Solubility | 43.5 µg/mL[2] | Bioavailability, dissolution rate |

| pKa | 9.17 ± 0.10 | Ionization state at physiological pH, absorption, distribution |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and provide a practical guide for researchers, this section details the standard, field-proven methodologies for determining the key physicochemical properties of a crystalline solid like this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline compound. A sharp melting range is indicative of high purity.

Experimental Workflow:

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry to avoid solvent-induced melting point depression.

-

Finely pulverize a small amount of the crystalline solid on a watch glass using a spatula.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Instrumental Analysis (using a digital melting point apparatus):

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat to a temperature approximately 20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁ - T₂.

-

For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

-

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a widely accepted standard for determining equilibrium solubility.

Experimental Workflow:

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sampling and Analysis:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

The solubility is calculated from the measured concentration and the dilution factor.

-

pKa Determination

The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial for predicting its absorption and distribution in the body, as the non-ionized form is generally more lipid-soluble and can more readily cross biological membranes. Potentiometric titration is a classic and reliable method for pKa determination.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Adjust the initial pH of the solution to the acidic or basic side of the expected pKa using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (if the initial pH was acidic) or a strong acid (if the initial pH was basic) in small, precise increments.

-

After each addition of the titrant, allow the pH reading to stabilize and record the value.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

Proposed Synthesis Route

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Proposed Step-by-Step Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add a non-nucleophilic base, such as pyridine (1.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.

-

-

Addition of Sulphonyl Chloride:

-

Dissolve 5-amino-2-chlorobenzenesulphonyl chloride (1.1 equivalents) in a minimal amount of DCM.

-

Add the sulphonyl chloride solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

-

Implications of Physicochemical Properties in a Drug Development Context

The physicochemical properties of this compound have profound implications for its potential as a therapeutic agent.

-

Solubility and Bioavailability: The predicted low aqueous solubility (43.5 µg/mL) suggests that this compound may have dissolution rate-limited oral absorption. This is a common challenge for many drug candidates. Formulation strategies such as particle size reduction (micronization), the use of solubilizing excipients, or the development of amorphous solid dispersions may be necessary to enhance its bioavailability.

-

pKa and Absorption, Distribution, Metabolism, and Excretion (ADME): With a predicted pKa of 9.17, the primary amino group will be predominantly protonated (ionized) at the acidic pH of the stomach, which would limit its absorption. In the more neutral pH of the small intestine, a greater fraction of the molecule will be in its non-ionized, more lipophilic form, favoring absorption across the intestinal mucosa. The overall lipophilicity, influenced by the chloro and dimethylphenyl substituents, will also play a significant role in its ability to cross cell membranes and its distribution into various tissues. The ionization state also influences binding to plasma proteins and metabolic enzymes.

-

Solid-State Properties and Formulation: The melting point and crystalline structure are critical for the stability and manufacturability of a solid dosage form. A stable crystalline form is generally preferred to avoid issues with polymorphism, which can affect solubility, dissolution, and bioavailability.

The benzenesulphonamide scaffold is a well-known pharmacophore with a broad range of biological activities. The specific substitutions on this molecule could modulate its activity and selectivity towards various biological targets. For instance, the presence of the amino and chloro groups, along with the N-aryl substitution, could confer antibacterial, anti-inflammatory, or even anticancer properties. A thorough understanding of its physicochemical properties is the first and most critical step in exploring these therapeutic potentials.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By integrating predicted data with detailed, authoritative experimental protocols and a plausible synthetic route, we have constructed a robust framework for researchers and drug development professionals. The insights into the implications of these properties in a pharmaceutical context underscore the importance of this foundational knowledge in the rational design and development of new therapeutic agents. The information presented herein serves as a valuable starting point for further experimental investigation and the potential unlocking of the therapeutic promise of this intriguing molecule.

References

-

Shivnath Industries. (n.d.). Xyledene Opsamide (ACDMA). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide (CAS No. 71215-81-1)

For Researchers, Scientists, and Professionals in Specialty Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide, a key aromatic sulfonamide intermediate. This document elucidates its chemical and physical properties, provides a detailed synthesis pathway, and explores its primary application in the manufacturing of azo dyes, specifically as a precursor to Acid Red 336. Furthermore, this guide outlines established analytical methodologies for its characterization and quality control. The content is structured to provide researchers and chemical industry professionals with a thorough understanding of this compound, grounded in its practical synthesis and industrial relevance.

Chemical Identity and Properties

This compound, registered under CAS number 71215-81-1, is a substituted aromatic sulfonamide. It is also known by its industrial name, XYLEDENE OPSAMIDE (ACDMA).[1] This compound serves a critical role as a chemical intermediate, particularly in the synthesis of specific colorants.

Molecular and Physicochemical Properties

A summary of the key properties of this compound is presented in the table below, compiled from various chemical data sources.[2][3][4][5][6]

| Property | Value |

| Molecular Formula | C₁₄H₁₅ClN₂O₂S[2] |

| Molecular Weight | 310.8 g/mol [6] |

| Appearance | Varies, typically a powder |

| Melting Point | 254.7ºC[4][6] |

| Boiling Point | 497.5ºC at 760 mmHg[3][4][6] |

| Density | 1.379 g/cm³[3][4][6] |

| EINECS Number | 275-269-2[1] |

Synthesis of this compound

The synthesis of benzenesulfonamides is a well-established process in organic chemistry, generally involving the reaction of a sulfonyl chloride with an amine.[7] While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a logical synthetic route can be postulated based on fundamental organic chemistry principles.

The probable synthetic pathway involves two key steps:

-

Sulfonylation: Reaction of 2,4-dimethylaniline with 2-chloro-5-nitrobenzenesulfonyl chloride.

-

Reduction: Reduction of the nitro group on the resulting intermediate to an amino group.

Diagram of Postulated Synthesis Workflow

Caption: Postulated two-step synthesis of the target compound.

Core Application: Intermediate for Acid Red 336

The primary industrial application of this compound is as a crucial intermediate in the synthesis of Acid Red 336.[1] This highlights its significance in the dye manufacturing industry. Azo dyes, such as Acid Red 336, are formed through a diazotization reaction followed by a coupling reaction.

Role in Azo Dye Synthesis

In this context, this compound acts as a coupling component. The synthesis of Acid Red 336 would typically involve the following steps:

-

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, in this case, this compound, to form the final azo dye.

Diagram of Azo Dye Synthesis Principle

Caption: General principle of azo dye synthesis.

Analytical Methodologies

For quality control and research purposes, High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound. A reverse-phase HPLC method can be employed for its separation and quantification.

HPLC Protocol

A general HPLC method for the analysis of this compound is outlined below.

Column: C18 reverse-phase column.

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Sample Preparation:

-

Accurately weigh a sample of the compound.

-

Dissolve the sample in the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Calibration:

-

Prepare a series of standard solutions of the compound at different known concentrations.

-

Inject each standard and record the peak area.

-

Construct a calibration curve by plotting peak area against concentration.

-

The concentration of the unknown sample can be determined from this curve.

This liquid chromatography method is adaptable and can be scaled for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies if required.

Potential Biological Significance of Structurally Related Sulfonamides

While this compound is primarily recognized as a dye intermediate, the broader class of sulfonamides is of significant interest in medicinal chemistry. Sulfonamide-containing compounds have been investigated for a wide range of biological activities, including antibacterial and diuretic properties. The specific substitutions on the aromatic rings can greatly influence their interaction with biological targets. Although no specific biological activity has been reported for the title compound, its structural motifs are present in molecules with known therapeutic effects. This suggests a potential, though unexplored, avenue for future research in drug discovery.

Conclusion

This compound (CAS 71215-81-1) is a specialty chemical with a well-defined role as a key intermediate in the synthesis of Acid Red 336. Its synthesis follows established principles of organic chemistry, and its analysis can be reliably performed using standard chromatographic techniques. While its direct application in drug development has not been reported, the sulfonamide scaffold it possesses is a common feature in many biologically active compounds, suggesting a potential for future exploration in medicinal chemistry. This guide provides a foundational understanding of this compound for professionals in the chemical and dye manufacturing industries.

References

-

Shivnath Industries. (n.d.). xyledene opsamide (acdma). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-. Retrieved from [Link]

Sources

- 1. Buy 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide | 34392-72-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model | Brazilian Journal of Science [periodicos.cerradopub.com.br]

- 7. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide molecular weight and formula

An In-Depth Technical Guide to 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive overview of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, a substituted aromatic sulfonamide of interest in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, present a generalized synthetic protocol, discuss safety and handling procedures, and contextualize its potential applications for researchers and drug development professionals. The document is structured to deliver not just data, but also the scientific rationale behind the compound's characteristics and handling.

Compound Identification and Core Properties

Accurate identification is the cornerstone of all scientific research. This section details the fundamental identifiers and physicochemical properties of the title compound.

Chemical Identity

The compound is systematically named and cataloged under various identifiers to ensure unambiguous reference in global databases.

| Identifier | Value |

| IUPAC Name | 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide |

| CAS Number | 71215-81-1[1][2][3][4] |

| Synonyms | Benzenesulfonamide, 5-amino-2-chloro-N-(2,4-dimethylphenyl)-; 1-Amino-4-chloro-3-benzenesulfonic acid 2',4'-dimethylphenylamide[3][5] |

| EC Number | 275-269-2[1][3] |

Molecular Formula and Weight

The elemental composition and corresponding molecular mass are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

-

Exact Mass: 310.0542766 u[1]

Structural Representation

The compound's structure, featuring a chlorinated benzene ring linked via a sulfonamide bridge to a dimethylated phenyl ring, is the basis for its chemical reactivity and potential biological activity.

Caption: 2D Structure of the title compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various solvents and environments, which is crucial for designing experimental conditions.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 497.5 °C at 760 mmHg | [1][3] |

| Flash Point | 254.7 °C | [1][3] |

| Density | 1.379 g/cm³ | [1][3] |

| Water Solubility | 43.5 µg/mL | [1] |

| XLogP3 | 3.1 | [1] |

| Topological Polar Surface Area | 80.6 Ų | [1] |

Synthesis and Characterization

While specific proprietary synthesis routes may vary, a generalized and chemically sound protocol can be proposed based on established sulfonamide chemistry. The most common method involves the reaction of a sulfonyl chloride with an amine.[7]

Generalized Synthetic Workflow

The synthesis logically proceeds by forming the sulfonamide bond between two key precursors: 5-amino-2-chlorobenzenesulfonyl chloride and 2,4-dimethylaniline.

Caption: Generalized synthetic workflow diagram.

Experimental Protocol (Representative)

This protocol describes a plausible laboratory-scale synthesis. Note: This procedure is illustrative and must be adapted and optimized under appropriate laboratory safety protocols.

-

Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2,4-dimethylaniline in a suitable anhydrous aprotic solvent such as Dichloromethane (DCM). Add 1.1 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Causality: Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride intermediate. The base is crucial for scavenging the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.

-

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1.05 equivalents of 5-amino-2-chlorobenzenesulfonyl chloride in anhydrous DCM dropwise over 30 minutes.

-

Causality: The reaction is exothermic; cooling controls the reaction rate and prevents potential side reactions. Slow addition ensures the concentration of the highly reactive sulfonyl chloride remains low, minimizing dimerization or degradation.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base and unreacted amine), water, and finally a saturated sodium bicarbonate solution (to remove any acidic impurities).

-

Causality: This series of washes systematically removes impurities based on their acid-base properties, providing a cleaner crude product.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Safety and Handling

Understanding the toxicological profile and handling requirements is paramount for safe laboratory practice.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

| Pictogram | Code | Hazard Statement | Precautionary Statements |

| ! (Exclamation Mark) | H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501[1] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Potential Research Applications

While specific published applications for this exact molecule are limited, its structure suggests potential utility in several research domains, primarily as a building block or a scaffold for further discovery. The compound is typically supplied for research purposes only.[4][6]

Medicinal Chemistry Scaffold

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[7] The specific substitution pattern of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide offers a unique scaffold for library synthesis in drug discovery programs. The amino group provides a reactive handle for further functionalization, allowing chemists to explore structure-activity relationships (SAR) by creating a diverse set of derivatives.

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate. The primary amine can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -CN, halides via Sandmeyer reaction), while the sulfonamide nitrogen can also be further alkylated or modified, making it a valuable starting material for constructing more complex molecular architectures.

Material Science

Aromatic sulfonamides can be used as monomers or building blocks for synthesizing specialty polymers.[7] The presence of multiple functional groups allows for potential cross-linking or polymerization reactions to create materials with tailored thermal or electronic properties.

References

-

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide | 10475-06-6 - Appchem. [Link]

-

5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem. [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P

- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P

-

(PDF) 5-Amino-2-methylbenzenesulfonamide - ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide-India Fine Chemicals [indiafinechemicals.com]

- 6. scbt.com [scbt.com]

- 7. Buy 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide | 34392-72-8 [smolecule.com]

Spectroscopic Analysis of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide is a sulfonamide derivative with the chemical formula C14H15ClN2O2S and a molecular weight of approximately 310.8 g/mol .[1][2][3] Sulfonamides are a critical class of compounds in pharmaceutical sciences, known for their wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their function, ensuring purity, and meeting regulatory standards in drug development. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to provide not just the "how" but also the "why," offering insights into the causal relationships behind experimental choices and data interpretation.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signatures:

-

Aromatic Rings: Two substituted benzene rings are present.

-

Sulfonamide Group: A central -SO2NH- linkage.

-

Primary Amine: An -NH2 group on one of the aromatic rings.

-

Secondary Amide: The -NH- of the sulfonamide group.

-

Chloro Group: A chlorine substituent on the same ring as the amine.

-

Methyl Groups: Two methyl groups on the second aromatic ring.

Each of these features will produce distinct signals in the various spectroscopic analyses, and a combined interpretation of these signals is essential for unambiguous structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[4] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO2 and water vapor.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound, based on typical values for sulfonamides.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | Asymmetric and Symmetric N-H Stretching | Primary Amine (-NH2) |

| 3350-3140 | N-H Stretching | Sulfonamide (-SO2NH-) |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 2980-2850 | C-H Stretching | Methyl (-CH3) |

| 1640-1630 | N-H Bending | Primary Amine (-NH2) |

| 1600-1450 | C=C Stretching | Aromatic Ring |

| 1320-1310 | Asymmetric S=O Stretching | Sulfonamide (-SO2-) |

| 1155-1145 | Symmetric S=O Stretching | Sulfonamide (-SO2-) |

| 915-895 | S-N Stretching | Sulfonamide (-S-N-) |

| 800-600 | C-Cl Stretching | Chloroalkane |

The presence of two strong bands in the 3450-3300 cm⁻¹ region is a key indicator of the primary aromatic amine.[5] The characteristic asymmetric and symmetric stretching vibrations of the SO2 group are expected to be strong and are diagnostic for the sulfonamide functionality.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.[8] ¹³C NMR spectra are generally recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[9]

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons are influenced by the electron-donating and electron-withdrawing effects of the various substituents on the aromatic rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | SO2NH |

| 7.5-6.5 | Multiplets | 6H | Aromatic H |

| ~5.9 | Singlet | 2H | NH2 |

| ~2.3 | Singlet | 3H | Ar-CH3 |

| ~2.1 | Singlet | 3H | Ar-CH3 |

The proton of the sulfonamide group is expected to appear as a singlet at a downfield chemical shift.[5] The protons of the primary amine group are also expected to be a singlet.[5] The aromatic protons will likely appear as a complex series of multiplets in the 6.5-7.5 ppm region.[10] The two methyl groups will each give a singlet, with slightly different chemical shifts due to their different positions on the aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 160-110 | Aromatic C |

| ~25 | Ar-CH3 |

The aromatic carbons will resonate in the 110-160 ppm range.[5] The exact chemical shifts are influenced by the attached substituents. The methyl carbons will appear at a much higher field, typically around 25 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired, typically in positive ion mode. High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in formula determination.

Predicted Mass Spectral Data

The mass spectrum is expected to show the protonated molecule [M+H]⁺ as a prominent peak. A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO2), which has a mass of 64 Da.[11][12] The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

| m/z | Interpretation |

| 311.06 | [M+H]⁺ (for ³⁵Cl isotope) |

| 313.06 | [M+H]⁺ (for ³⁷Cl isotope) |

| 247.10 | [M+H - SO2]⁺ (for ³⁵Cl isotope) |

| 249.10 | [M+H - SO2]⁺ (for ³⁷Cl isotope) |

The fragmentation of protonated sulfonamides can be complex, potentially involving rearrangements and the formation of ion-neutral complexes.[13] The loss of SO2 is a well-documented and diagnostically useful fragmentation pathway for this class of compounds.[12][14]

Integrated Spectroscopic Analysis Workflow

The unambiguous structural confirmation of this compound relies on the integration of data from all three spectroscopic techniques. The following diagram illustrates this workflow.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic application of FTIR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. FTIR identifies the key functional groups, NMR elucidates the precise connectivity and chemical environment of the atoms, and Mass Spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. By integrating the data from these powerful analytical methods, researchers and drug development professionals can achieve an unambiguous and comprehensive understanding of the molecule's structure, ensuring its identity, purity, and quality for its intended application.

References

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry - ACS Publications. 14

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. 15

-

C14H15ClN2O2S - Chemical Dictionary - Guidechem. 16

-

Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis - Benchchem. 4

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. 5

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate.

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF - ResearchGate.

-

Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide - Benchchem. 11

-

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide - Echemi.

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed.

-

5-Amino-2-chloro-N-(2,4-dimethylphenyl)-benzenesulfonamide - Alfa Chemistry.

-

FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... - ResearchGate.

-

Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. | Analytical Chemistry.

-

1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate.

-

Spectral Assignments and Reference Data - CONICET.

-

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide | CAS 10475-06-6 | SCBT.

-

Basic 1H- and 13C-NMR Spectroscopy.

-

71215-81-1|5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide - BLDpharm.

-

5-Amino-2-chloro-N-(2,4-dimethyl-phenyl)-benzenesulfonamide | CAS 71215-81-1 | SCBT.

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace.

-

5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem.

-

(PDF) 5-Amino-2-methylbenzenesulfonamide - ResearchGate.

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

-

AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS - Googleapis.com.

-

Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.

-

2-amino-5-chloro-N-propylbenzenesulfonamide | C9H13ClN2O2S | CID 9834775.

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Page loading... [guidechem.com]

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide solubility in organic solvents

An In-Depth Technical Guide Solubility Profiling of 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulphonamide in Organic Solvents: A Methodological Framework

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide focuses on this compound, a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Due to the scarcity of public-domain solubility data for this specific molecule, this document provides a comprehensive theoretical and practical framework for its systematic solubility determination in a range of common organic solvents. We will explore the molecular characteristics governing its solubility, present a detailed, field-proven experimental protocol based on the equilibrium shake-flask method, and outline robust procedures for data analysis and reporting. This guide is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility profiles, facilitating informed decisions in process development and formulation science.

Introduction to the Compound and the Importance of Solubility

This compound (CAS No. 71215-81-1) is an organic compound featuring a sulfonamide functional group, an aromatic amine, and a chlorinated and dimethylated phenyl ring system.[1][2][3][4] The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, anti-carbonic anhydrase, and antitumor drugs.[5][6] The structural complexity of this molecule—with both polar (amine, sulfonamide) and non-polar (aromatic rings, methyl groups) regions—suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

Understanding the solubility of this compound is paramount for several key reasons:

-

Process Chemistry: Selection of appropriate solvents is crucial for optimizing reaction conditions, controlling reaction kinetics, and facilitating product isolation and purification through crystallization.

-

Formulation Development: For potential pharmaceutical applications, solubility dictates the choice of delivery systems. Poorly soluble compounds often face challenges with bioavailability, requiring advanced formulation strategies.[7][8]

-

Analytical Method Development: Solubility data is essential for preparing stock solutions and standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide provides the scientific rationale and a detailed methodology to systematically characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a preliminary qualitative prediction.

-

Solute Structure Analysis: this compound possesses:

-

Hydrogen Bond Donors: The primary amine (-NH2) and the sulfonamide (-NH-) groups.

-

Hydrogen Bond Acceptors: The sulfonyl oxygens (-SO2-) and the nitrogen atoms.

-

Polar Moieties: The chloro- and sulfonamide groups create significant dipole moments.

-

Non-Polar Moieties: The two aromatic rings and the methyl groups contribute to its lipophilic character.

-

-

Solvent Interaction Potential:

-

Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. Therefore, a reasonable degree of solubility is expected in alcohols like methanol and ethanol. Studies on other sulfonamides have shown that solubility in n-alkanols tends to be highest in methanol and decreases as the alkyl chain length increases, due to the diminishing polarity of the solvent.[9][10]

-

Aprotic Polar Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds and have strong dipole moments, making them excellent candidates for solubilizing polar, multifunctional compounds like sulfonamides.

-

Aprotic Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar surface area of the molecule suggests some solubility in aromatic hydrocarbons like toluene through π-π stacking interactions.[11] However, solubility is expected to be very low in aliphatic hydrocarbons like hexane, which interact primarily through weak van der Waals forces.[12][13]

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and can engage in dipole-dipole interactions, often proving effective for compounds with mixed polarity.

-

Based on this analysis, we can hypothesize that the compound will exhibit the highest solubility in polar aprotic solvents, followed by polar protic solvents, and will have limited solubility in non-polar solvents.

Physicochemical Profile of this compound

A summary of the known physical and chemical properties of the target compound is essential for designing solubility experiments.

| Property | Value | Source |

| CAS Number | 71215-81-1 | [1][2] |

| Molecular Formula | C₁₄H₁₅ClN₂O₂S | [1] |

| Molecular Weight | 310.8 g/mol | [1] |

| Density | 1.379 g/cm³ | [1][2] |

| Boiling Point | 497.5°C at 760 mmHg | [1] |

| Flash Point | 254.7°C | [1] |

| Water Solubility | 43.5 µg/mL (Very Slightly Soluble) | [2] |

The very low aqueous solubility highlights the importance of characterizing its solubility in organic media for practical applications.[2]

A Validated Protocol for Experimental Solubility Determination

The equilibrium shake-flask method is the gold-standard technique for determining the solubility of a compound and is recommended by major regulatory bodies.[14][15] This method ensures that a true thermodynamic equilibrium is achieved, providing highly reliable data.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solute to reach a constant value (equilibrium). After equilibration, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical method.

Materials and Reagents

-

Compound: this compound (purity >98%).

-

Solvents: HPLC-grade or equivalent purity. A recommended panel includes:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone

-

Esters: Ethyl Acetate

-

Ethers: Tetrahydrofuran (THF)

-

Aromatic Hydrocarbons: Toluene

-

Aliphatic Hydrocarbons: n-Hexane

-

Chlorinated Solvents: Dichloromethane (DCM)

-

Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL or 20 mL) with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control (e.g., 25°C ± 0.5°C)

-

Calibrated pipettes and volumetric flasks

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Validated HPLC-UV system

-

Step-by-Step Experimental Methodology

-

Preparation: Add an excess of the solid compound (e.g., 20-50 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that saturation was achieved.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for compounds that dissolve slowly.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. This step is crucial to avoid clogging the filter during sampling.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles, which would otherwise lead to a significant overestimation of solubility. Discard the first 0.2-0.3 mL of the filtrate to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring its concentration within the calibrated range of the analytical method. A precise dilution factor is critical for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the exact concentration of the dissolved compound.

Analytical Quantification: HPLC-UV

A reverse-phase HPLC method with UV detection is typically suitable for quantifying sulfonamides.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer) is a common starting point.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Validation: The analytical method must be validated for linearity, accuracy, and precision according to standard guidelines to ensure the trustworthiness of the final solubility data.

Data Analysis and Presentation

The solubility is calculated from the measured concentration of the diluted sample, accounting for the dilution factor.

Formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

The results should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Qualitative Solubility (USP) |

| n-Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.1 | Practically Insoluble |

| Toluene | Aromatic Hydrocarbon | 2.4 | e.g., 5.2 | Slightly Soluble |

| Dichloromethane | Chlorinated | 3.1 | e.g., 25.8 | Sparingly Soluble |

| Ethyl Acetate | Ester | 4.4 | e.g., 38.1 | Soluble |

| Isopropanol | Alcohol | 3.9 | e.g., 15.7 | Soluble |

| Ethanol | Alcohol | 4.3 | e.g., 29.5 | Soluble |

| Acetone | Ketone | 5.1 | e.g., 110.2 | Freely Soluble |

| Methanol | Alcohol | 5.1 | e.g., 45.3 | Freely Soluble |

| Acetonitrile | Nitrile | 5.8 | e.g., 95.6 | Freely Soluble |

| DMSO | Sulfoxide | 7.2 | e.g., > 250 | Very Soluble |

Note: Italicized values are hypothetical examples for illustrative purposes. The qualitative terms are based on the United States Pharmacopeia (USP) definitions.[7]

Visualization of Experimental Workflow

A clear workflow diagram ensures procedural consistency and is an invaluable tool for training and documentation.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

References

- Mauger, J. W., et al. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature.

- ResearchGate. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature.

- Alfa Chemistry. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethylphenyl)-benzenesulfonamide.

- Echemi. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide.

- U.S. Food and Drug Administration. (2019). M9 Biopharmaceutics Classification System- Based Biowaivers.

- MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- Perlovich, G. L., et al. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.

- European Journal of Chemistry. (2023). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.

- Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.

- SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.

- PubMed. (2021). Do Sulfonamides Interact with Aromatic Rings?. Chemistry.

- SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.

- BLDpharm. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide.

- Santa Cruz Biotechnology. (n.d.). 5-Amino-2-chloro-N-(2,4-dimethyl-phenyl)-benzenesulfonamide.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. 71215-81-1|5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Do Sulfonamides Interact with Aromatic Rings? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. fda.gov [fda.gov]

- 15. mdpi.com [mdpi.com]

The Expanding Therapeutic Landscape of Benzenesulphonamides: A Technical Guide to Unveiling Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The benzenesulphonamide scaffold, a cornerstone in medicinal chemistry, continues to yield novel derivatives with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the methodologies and scientific rationale essential for identifying and characterizing the therapeutic potential of these compounds. Moving beyond a simple recitation of facts, this document, intended for the discerning scientific audience, delves into the causality behind experimental choices and the mechanistic underpinnings of observed biological effects.

The Enduring Promise of the Benzenesulphonamide Core

The sulphonamide functional group (-SO₂NH₂) confers upon this class of molecules a unique combination of physicochemical properties, enabling them to interact with a wide array of biological targets.[1] From their historical significance as antimicrobial agents to their contemporary applications in oncology and beyond, benzenesulphonamide derivatives represent a privileged scaffold in drug discovery.[1] Their synthetic tractability allows for extensive structural modifications, paving the way for the fine-tuning of their pharmacological profiles.

Anticancer Potential: Targeting the Engines of Malignancy

A significant focus of current research lies in the development of benzenesulphonamide derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases.

Mechanism of Action: Carbonic Anhydrase IX Inhibition